

Spectroscopic and Physicochemical Analysis of 4-Aminophenyl 4-aminobenzoate: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Aminophenyl 4-aminobenzoate*

Cat. No.: *B1283101*

[Get Quote](#)

Introduction

4-Aminophenyl 4-aminobenzoate is an aromatic ester of significant interest in materials science and pharmaceutical research. A thorough understanding of its spectroscopic and physicochemical properties is fundamental for its application and development. This document provides a comprehensive overview of the available spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and physical characteristics of **4-aminophenyl 4-aminobenzoate**. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes expected spectral features based on data from closely related compounds, namely 4-aminobenzoic acid and its esters, and provides generalized experimental protocols for obtaining such data.

Physicochemical Properties

A summary of the key physicochemical identifiers and properties for **4-Aminophenyl 4-aminobenzoate** is presented in Table 1.

Property	Value	Reference
IUPAC Name	4-aminophenyl 4-aminobenzoate	[1] [2] [3]
CAS Number	20610-77-9	[1] [2] [3]
Molecular Formula	C ₁₃ H ₁₂ N ₂ O ₂	[1] [3]
Molecular Weight	228.25 g/mol	[1]
Monoisotopic Mass	228.089877630 Da	[1]
Appearance	Light yellow to Brown powder to crystal	[4]
Melting Point	179.0 to 183.0 °C	[4]
Purity	>97.0% (GC)(T)	[4]
InChI	InChI=1S/C13H12N2O2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H,14-15H2	[1] [2] [3]
InChIKey	LOCTYHIHNCOYJZ-UHFFFAOYSA-N	[1] [2] [3]
Canonical SMILES	C1=CC(=CC=C1C(=O)OC2=C C=C(C=C2)N)N	[1]

Table 1: Physicochemical Identifiers and Properties of **4-Aminophenyl 4-aminobenzoate**. This table summarizes key identifiers and physical properties of the compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally determined NMR data for **4-Aminophenyl 4-aminobenzoate** is not readily available in the public domain. However, the expected chemical shifts can be inferred from the known spectra of 4-aminobenzoic acid and related esters.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the amine protons. The aromatic region will likely display two sets of AA'BB' systems, characteristic of 1,4-disubstituted benzene rings.

Predicted Proton Environment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic Protons (H-2', H-6')	7.8 - 8.0	Doublet (d)	2H
Aromatic Protons (H-3', H-5')	6.6 - 6.8	Doublet (d)	2H
Aromatic Protons (H-2, H-6)	6.9 - 7.1	Doublet (d)	2H
Aromatic Protons (H-3, H-5)	6.6 - 6.8	Doublet (d)	2H
Amine Protons (-NH ₂) of benzoyl	5.8 - 6.0	Singlet (s)	2H
Amine Protons (-NH ₂) of phenyl ester	4.0 - 5.0	Singlet (s)	2H

Table 2: Predicted ¹H NMR Spectral Data for **4-Aminophenyl 4-aminobenzoate**. The chemical shifts are estimated based on analogous structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons attached to oxygen and nitrogen, and the remaining aromatic carbons.

Predicted Carbon Environment	Expected Chemical Shift (δ , ppm)
Carbonyl Carbon (C=O)	165 - 167
Aromatic Carbon (C-1')	120 - 122
Aromatic Carbons (C-2', C-6')	131 - 133
Aromatic Carbons (C-3', C-5')	113 - 115
Aromatic Carbon (C-4')	151 - 153
Aromatic Carbon (C-1)	143 - 145
Aromatic Carbons (C-2, C-6)	122 - 124
Aromatic Carbons (C-3, C-5)	115 - 117
Aromatic Carbon (C-4)	147 - 149

Table 3: Predicted ^{13}C NMR Spectral Data for **4-Aminophenyl 4-aminobenzoate**. The predicted chemical shifts are based on data from similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Aminophenyl 4-aminobenzoate** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)	Description of Vibration
N-H (Amine)	3300 - 3500	Symmetric & Asymmetric Stretch
C-H (Aromatic)	3000 - 3100	Stretching
C=O (Ester)	1700 - 1730	Stretching
C=C (Aromatic)	1580 - 1620	Ring Stretching
C-N (Amine)	1250 - 1350	Stretching
C-O (Ester)	1100 - 1300	Stretching
C-H (Aromatic)	800 - 860	Out-of-plane Bending

Table 4: Predicted IR Absorption Bands for **4-Aminophenyl 4-aminobenzoate**. The presence of these bands would be indicative of the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For **4-Aminophenyl 4-aminobenzoate**, the molecular ion peak and characteristic fragment ions are predicted.

m/z	Ion	Description
228.09	[M] ⁺	Molecular Ion
137.05	[C ₇ H ₇ NO ₂] ⁺	Fragment corresponding to 4-aminobenzoic acid
120.04	[C ₇ H ₄ NO ₂] ⁺	Fragment from loss of NH ₃ from 4-aminobenzoic acid
109.07	[C ₆ H ₇ N] ⁺	Fragment corresponding to 4-aminophenol
92.05	[C ₆ H ₆ N] ⁺	Fragment from loss of OH from 4-aminophenol

Table 5: Predicted Mass Spectrometry Data for **4-Aminophenyl 4-aminobenzoate**. The predicted m/z values are based on the monoisotopic mass of the parent molecule and its likely fragmentation pattern.

Experimental Protocols

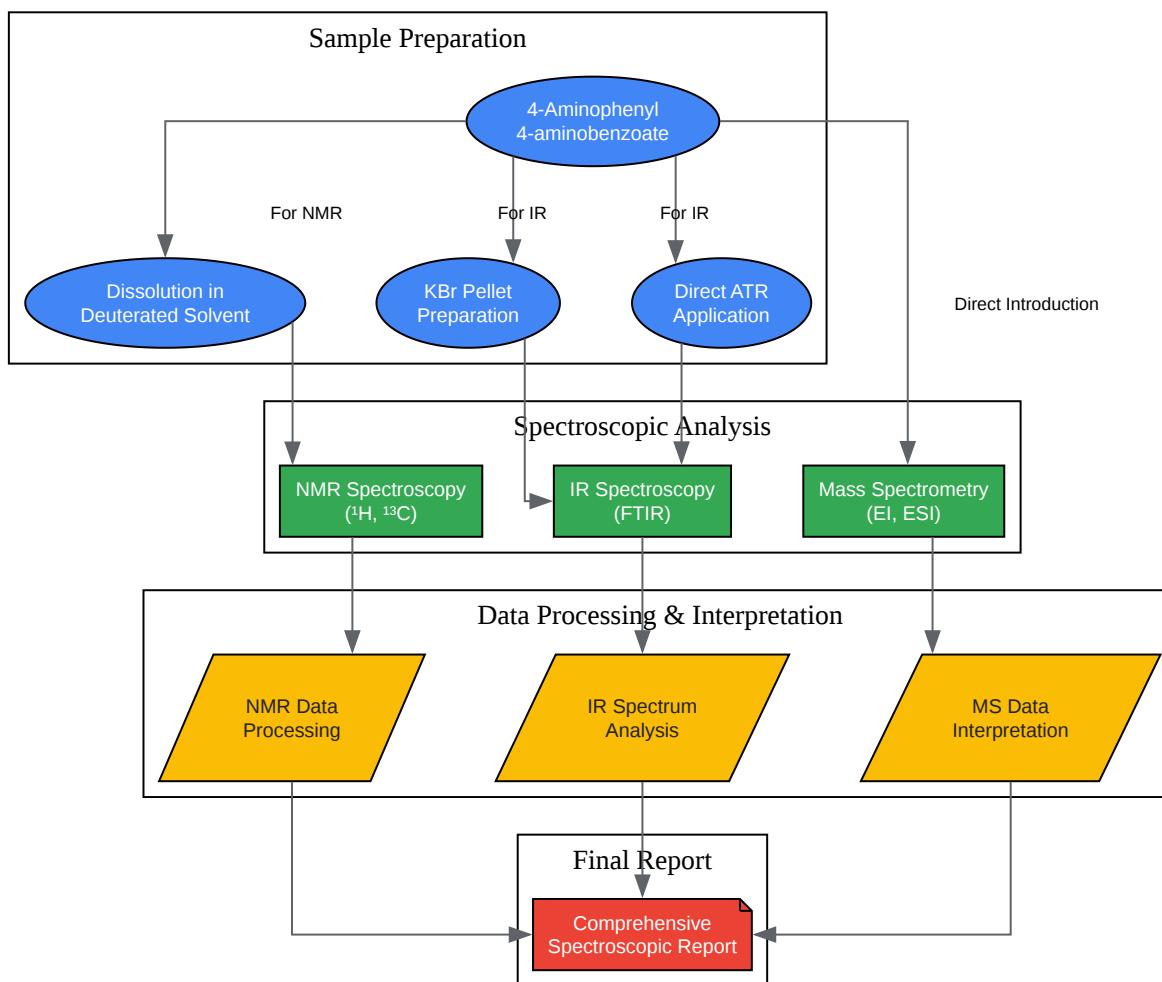
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These protocols are based on standard laboratory practices for the analysis of organic compounds.^[5]

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4-Aminophenyl 4-aminobenzoate** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is crucial to ensure the sample dissolves completely and to avoid interference with the signals of interest.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- Data Acquisition:
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to an internal standard, such as tetramethylsilane (TMS).

IR Spectroscopy

- Sample Preparation:


- KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[\[5\]](#)
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for such compounds include:
 - Electron Ionization (EI): Suitable for volatile and thermally stable compounds.
 - Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or thermally labile compounds, often used in conjunction with liquid chromatography (LC-MS).
- Instrumentation: Employ a mass spectrometer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer.
- Data Acquisition: Acquire the mass spectrum over a suitable mass range to detect the molecular ion and expected fragment ions. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the detected ions and analyze the fragmentation pattern to confirm the molecular structure.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like **4-Aminophenyl 4-aminobenzoate** can be visualized as follows:

[Click to download full resolution via product page](#)

Figure 1: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of **4-Aminophenyl 4-aminobenzoate**. The presented data, while largely predictive, offers valuable insights for researchers and scientists in the fields of chemistry and drug development. Experimental verification of these predicted spectral characteristics is recommended for any application requiring precise structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Aminophenyl 4-Aminobenzoate | C13H12N2O2 | CID 15491725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminophenyl 4-aminobenzoate [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 4-Aminophenyl 4-Aminobenzoate | 20610-77-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. echemi.com [echemi.com]
- To cite this document: BenchChem. [Spectroscopic and Physicochemical Analysis of 4-Aminophenyl 4-aminobenzoate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1283101#4-aminophenyl-4-aminobenzoate-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com